Cas no 477933-12-3 (1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione)

1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-(2-cyclopropylethyl)-6-fluoro-
- 1-(2-Cyclopropylethyl)-6-fluorobenzo[d][1,3]oxazine-2,4-dione
- 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
- 1-(2-cyclopropylethyl)-6-fluoro-3,1-benzoxazine-2,4-dione
- 1-(2-CYCLOPROPYL-ETHYL)-6-FLUORO-1H-BENZO[D][1,3]OXAZINE-2,4-DIONE
- 1-(2-cyclopropylethyl)-6-fluorobenzo[d]-[1,3]oxazine-2,4-dione
- 1-(2-cyclopropylethyl)-6-fluoro-benzoxazine-2,4(1H)-dione
- AG-F-62565
- CTK4J0317
- FT-0665411
- KB-146
- AKOS015902274
- SCHEMBL3924246
- 1-(2-Cyclopropylethyl)-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
- DTXSID90468094
- 477933-12-3
- C15840
- 1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione
-
- MDL: MFCD09909920
- インチ: InChI=1S/C13H12FNO3/c14-9-3-4-11-10(7-9)12(16)18-13(17)15(11)6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2
- InChIKey: GHLUJHVVLMJROO-UHFFFAOYSA-N
- ほほえんだ: O=C(N(CCC1CC1)C2=CC=C(F)C=C23)OC3=O
計算された属性
- せいみつぶんしりょう: 249.08000
- どういたいしつりょう: 249.08012141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 52.21000
- LogP: 1.89390
1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019095123-100mg |
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 97% | 100mg |
$416.50 | 2023-09-01 | |
TRC | C988845-500mg |
1-(2-Cyclopropylethyl)-6-fluorobenzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 500mg |
$ 1453.00 | 2023-09-08 | ||
Chemenu | CM520798-1g |
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 97% | 1g |
$1457 | 2022-06-11 | |
Alichem | A019095123-1g |
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 97% | 1g |
$1267.20 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614283-1g |
1-(2-Cyclopropylethyl)-6-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione |
477933-12-3 | 98% | 1g |
¥9982.00 | 2024-05-12 | |
Crysdot LLC | CD11118797-100mg |
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 97% | 100mg |
$425 | 2024-07-17 | |
eNovation Chemicals LLC | Y0998654-1g |
1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 95% | 1g |
$1450 | 2025-02-26 | |
TRC | C988845-50mg |
1-(2-Cyclopropylethyl)-6-fluorobenzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 50mg |
$ 184.00 | 2023-09-08 | ||
eNovation Chemicals LLC | Y0998654-1g |
1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 95% | 1g |
$1450 | 2025-02-21 | |
Crysdot LLC | CD11118797-250mg |
1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione |
477933-12-3 | 97% | 250mg |
$680 | 2024-07-17 |
1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 477933-12-3 and Product Name: 1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione
The compound with the CAS number 477933-12-3 and the product name 1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a benzodioxazine core, which is known for its stability and versatility in drug design, combined with a fluorine substituent that enhances its pharmacokinetic properties.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The benzodioxazine scaffold is particularly noteworthy because it exhibits inhibitory effects on several enzymes and receptors, making it a valuable candidate for further exploration. The presence of a fluorine atom at the 6-position of the benzodioxazine ring not only improves the metabolic stability of the molecule but also influences its binding affinity to biological targets. This modification is a common strategy in medicinal chemistry to enhance the bioavailability and efficacy of drug candidates.
The 2-cyclopropylethyl group attached to the benzodioxazine ring introduces steric hindrance, which can be crucial for optimizing the binding interactions within biological systems. Such structural features are often employed to improve selectivity and reduce off-target effects, which are critical considerations in drug development. The compound’s unique architecture suggests potential applications in areas such as anti-inflammatory, antiviral, or anticancer therapies, where precise modulation of biological pathways is essential.
Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. The fluorine atom can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces, thereby enhancing the binding affinity and selectivity of drug candidates. Additionally, fluorine substitution can influence the metabolic fate of compounds, leading to improved pharmacokinetic profiles. The compound 1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione exemplifies these principles by integrating multiple structural features that are known to enhance its pharmaceutical properties.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. The benzodioxazine core provides a versatile platform for structural modifications, allowing chemists to explore different substituents and functional groups that could enhance its biological activity. For instance, additional fluorine substitutions or variations in the cyclopropylethyl moiety could lead to derivatives with improved efficacy or reduced toxicity. Such modifications are often guided by computational modeling and high-throughput screening techniques, which can rapidly identify promising candidates for further optimization.
The synthesis of 1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, are commonly employed to construct the desired molecular framework efficiently. The use of these modern synthetic approaches not only facilitates the preparation of complex molecules but also allows for greater control over their stereochemistry and regioselectivity.
In conclusion, the compound with CAS number 477933-12-3 and product name 1-(2-Cyclopropylethyl)-6-fluorobenzod1,3oxazine-2,4-dione represents a promising candidate for further pharmaceutical research. Its unique structural features, including the benzodioxazine core and fluorine substitution at the 6-position combined with a cyclopropylethyl group at the 1-position, make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to evolve, further exploration of its biological activities and pharmacological properties will undoubtedly contribute valuable insights into future drug discovery efforts.
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